N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido group and subsequent functionalization with methoxyphenyl and dimethoxyphenyl groups. Common reagents used in these reactions include various halogenated intermediates, strong bases, and coupling agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: shares structural similarities with other benzimidazole derivatives and pyrimido compounds.
Fluorine compounds:
Oxaliplatin related compounds: These compounds are used in medicinal chemistry and share some structural features with the target compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N4O5 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C27H24N4O5/c1-34-18-8-6-7-17(13-18)20-15-26(33)31-23-10-5-4-9-22(23)30(27(31)29-20)16-25(32)28-21-14-19(35-2)11-12-24(21)36-3/h4-15H,16H2,1-3H3,(H,28,32) |
InChI Key |
GGBFJZBPRFAEBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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